molecular formula C22H23ClN2OS B4591362 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE

Cat. No.: B4591362
M. Wt: 398.9 g/mol
InChI Key: WRLLBFKUPZJXJZ-UHFFFAOYSA-N
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Description

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Chlorination and Methylation: Introduction of the chloro and methyl groups can be done using chlorinating agents like thionyl chloride and methylating agents such as methyl iodide.

    Coupling with Piperazine: The final step involves coupling the benzothiophene derivative with 4-(2-phenylethyl)piperazine using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE would depend on its specific biological target. Generally, benzothiophene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects through:

    Binding to Receptors: Modulating receptor activity.

    Inhibiting Enzymes: Blocking enzyme activity.

    Interacting with DNA: Affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-4-phenylpiperazine
  • 1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-4-(2-methylphenyl)piperazine

Uniqueness

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-phenylethyl group in the piperazine ring may enhance its interaction with certain biological targets compared to similar compounds.

Properties

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2OS/c1-16-7-8-18-19(15-16)27-21(20(18)23)22(26)25-13-11-24(12-14-25)10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLLBFKUPZJXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE
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1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE
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1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE
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1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE
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1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE
Reactant of Route 6
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1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-PHENYLETHYL)PIPERAZINE

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